TEMPO methacrylate

描述

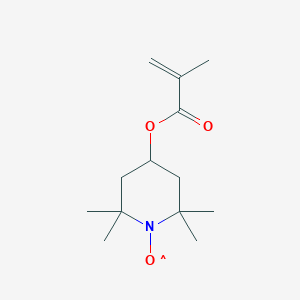

TEMPO methacrylate, also known as 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a compound that combines the properties of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methacrylate group. This compound is widely used in polymer chemistry due to its ability to mediate controlled radical polymerizations and its redox-active properties.

准备方法

Synthetic Routes and Reaction Conditions

TEMPO methacrylate can be synthesized through the esterification of TEMPO with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve TEMPO in an organic solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add methacryloyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by washing with water and drying over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to obtain this compound as a red solid.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

化学反应分析

Key Polymerization Mechanisms

- Activation-Deactivation Equilibrium :

TEMPO methacrylate participates in a dynamic equilibrium between dormant alkoxyamine species (C–ON bond) and active propagating radicals. This mechanism enables living polymerization, as shown in methyl methacrylate (MMA) systems :

Polymer Architectures

- Block Copolymers : this compound facilitates the synthesis of block copolymers (e.g., styrene-b-methyl acrylate) via sequential monomer addition, achieving narrow dispersity () .

- Crosslinked Networks : Copolymerization with hydrophilic monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) yields crosslinked polymers for aqueous battery electrodes .

Electrochemical Redox Behavior

The nitroxyl radical in this compound undergoes reversible one-electron oxidation and reduction, enabling applications in energy storage and catalysis .

Redox Reactions

- Oxidation :

- Reduction :

Battery Performance Data

| Polymer Composition | Specific Capacity (mAh/g) | Cycle Stability (100 cycles) | Source |

|---|---|---|---|

| PTMA (homopolymer) | 110 | 85% | |

| PTMA-co-METAC (95:5) | 105 | 92% |

Inhibition of Free Radical Polymerization

This compound acts as a radical scavenger, terminating uncontrolled polymerization via rapid coupling with carbon-centered radicals .

Inhibition Efficiency

Substituents on TEMPO analogs significantly impact inhibition performance in styrene polymerization :

| TEMPO Analog | Inhibition Efficiency (%) | Global Electrophilicity () |

|---|---|---|

| Hydroxy-TEMPO | 62.2 | 1.272 |

| Methacrylate-TEMPO | 53.3 | 1.350 |

| Oxo-TEMPO | 50.3 | 1.526 |

Mechanism : The radical’s electrophilicity () correlates with inhibition efficiency, as higher values enhance radical-trapping kinetics .

Surface Modification and Functionalization

This compound enhances surface adhesion in coatings and composites through radical-mediated grafting:

- Hydrophilic Modification : Copolymerization with METAC increases hydrophilicity, enabling water-based electrode fabrication .

- Biomedical Applications : TEMPO-functionalized hydrogels exhibit controlled drug release via redox-responsive behavior .

Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition temperatures () for this compound copolymers :

| Monomer Ratio (TEMPO:METAC) | (°C) |

|---|---|

| 50:50 | 185 |

| 80:20 | 227 |

| 95:5 | 246 |

Degradation proceeds via scission of the methacrylate backbone, releasing volatile nitroxyl byproducts .

Synthetic Routes

科学研究应用

Energy Storage Applications

Aqueous Semi-Organic Batteries

TEMPO methacrylate has been utilized in the development of hydrophilic crosslinked copolymers that serve as electrode materials in aqueous semi-organic batteries. These polymers exhibit enhanced hydrophilicity compared to traditional poly(this compound) (PTMA), making them suitable for use with aqueous electrolytes. The incorporation of [2-(methacryloyloxy)ethyl]trimethyl ammonium chloride (METAC) into the copolymer structure allows for improved compatibility with water-based systems while maintaining electrochemical performance.

- Performance Metrics :

Table 1: Performance Comparison of TEMPO-Methacrylate Copolymers

| Polymer Ratio (TEMPMA:METAC) | Specific Capacity (mAh/g) | Coulombic Efficiency (%) |

|---|---|---|

| 50:50 | 56 | 98 |

| 80:20 | 89 | 98 |

| 95:5 | 106 | 98 |

| 98:2 | 109 | 98 |

Controlled Radical Polymerization

TEMPO is widely recognized as a stable free radical scavenger used in controlled radical polymerization techniques, such as stable radical-mediated polymerization. This application allows for the synthesis of polymers with narrow molecular weight distributions and controlled architectures.

- Case Study : In a study involving ultrasonic chain scission, TEMPO-terminated chains of poly(ethyl methacrylate) and polystyrene were synthesized. The resulting polymers exhibited improved control over molecular weights and were utilized in further polymerization processes to create block copolymers .

Electrochemical Sensors and Catalysis

This compound derivatives have been explored for their electrochemical properties, particularly in sensor applications and as mediators in electrocatalytic reactions.

- Electrocatalytic Properties : TEMPO-modified polymethacrylates have shown potential as mediators in anodic alcohol oxidation reactions. These materials facilitate electron transfer processes, enhancing the efficiency of catalytic systems .

Material Science Innovations

The unique properties of this compound make it an ideal candidate for developing advanced materials with specific functionalities. Its incorporation into various polymer matrices has led to innovations in fields such as coatings, adhesives, and biomedical applications.

作用机制

The mechanism of action of TEMPO methacrylate is primarily based on the redox activity of the TEMPO group. The nitroxyl radical can undergo reversible one-electron redox reactions, making it an effective mediator in oxidation and reduction processes. In polymerization reactions, this compound acts as a stable radical that can control the growth of polymer chains, leading to well-defined polymer structures .

相似化合物的比较

TEMPO methacrylate can be compared with other methacrylate derivatives and TEMPO-based compounds:

Poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA): PTMA is a similar compound where the TEMPO group is directly attached to the methacrylate backbone.

Isobornyl Methacrylate (IBMA): IBMA is another methacrylate derivative with a bulky isobornyl group.

α-Pinene Methacrylate (αPMA): αPMA is a terpene-derived methacrylate that undergoes self-crosslinking during polymerization.

Conclusion

This compound is a versatile compound with significant applications in polymer chemistry, electrochemistry, catalysis, and biomedical fields. Its unique combination of a stable nitroxyl radical and a polymerizable methacrylate group makes it a valuable tool for researchers and industry professionals alike.

生物活性

TEMPO methacrylate, a derivative of the stable free radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is increasingly recognized for its unique biological activities and applications in various fields, including electrochemistry and polymer science. This article explores the biological activity of this compound, focusing on its synthesis, electrochemical properties, and potential applications in drug delivery and battery technologies.

Synthesis of this compound

This compound can be synthesized through the radical polymerization of methacrylic acid derivatives with TEMPO as an initiator. The process typically involves single electron transfer-living radical polymerization (SET-LRP), which allows for precise control over molecular weight and dispersity. The resulting poly(this compound) (PTMA) exhibits a high degree of oxidation stability and electrochemical activity.

The electrochemical behavior of PTMA has been extensively studied due to its potential applications in energy storage systems. Research indicates that higher molecular weight PTMA polymers demonstrate superior specific discharging capacities and cycling stability compared to lower molecular weight counterparts. This is attributed to their reduced solubility in electrolytes, which enhances their performance in battery applications .

| Molecular Weight (kDa) | Specific Discharging Capacity (mAh/g) | Cycling Stability (%) |

|---|---|---|

| 50 | 120 | 75 |

| 100 | 150 | 80 |

| 169 | 180 | 85 |

Biological Activity

The biological activity of this compound is primarily linked to its redox properties. As a stable radical, TEMPO can act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress. Studies have demonstrated that TEMPO derivatives can modulate various biological pathways, influencing cell viability and proliferation.

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of this compound derivatives found that these compounds significantly reduced oxidative damage in cellular models. The mechanism involves the donation of an electron to reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage .

Applications in Drug Delivery

Due to its biocompatibility and ability to form hydrophilic networks, this compound is being explored as a drug delivery system. Crosslinked hydrophilic copolymers containing TEMPO have shown promise in facilitating controlled release mechanisms for therapeutic agents. For instance, hydrophilic crosslinked poly(TEMPO-co-METAC) polymers were synthesized for use in aqueous battery chemistries but also exhibit potential for drug delivery applications due to their tunable hydrophilicity and redox activity .

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its toxicological profile. Research indicates that while TEMPO derivatives possess antioxidant properties, they may also exhibit cytotoxic effects at high concentrations. Continuous monitoring and evaluation of their safety profiles are crucial as their applications expand into biomedical fields .

属性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCMOBOGFWDBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。